1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Overview
Description
1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C19H14FNO4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.09068609 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
The study by A. Subbiah Pandi et al. (2001) explored the crystallography of related compounds, providing insights into their molecular structure and intermolecular interactions. These findings are crucial for understanding the chemical and physical properties of these compounds, which can be applied in materials science and drug design (Subbiah Pandi et al., 2001).
Synthesis and Derivatives
Research on pyrrolidine-2,4-diones (tetramic acids) and their derivatives by T. Mulholland et al. (1972) highlights methods for synthesizing these compounds, which have implications for developing new pharmaceuticals and materials (Mulholland et al., 1972).
Photoluminescent Properties
T. Beyerlein et al. (2000) investigated new photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units, revealing potential applications in electronic devices due to their strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000).
Photophysics and Photochemical Reactions
A study by S. Ulrich and H. Timpe (1995) on the photophysics and photochemical reactions involving electron acceptors of a related compound underscores the importance of these processes in developing photosensitive materials and understanding molecular electronics (Ulrich & Timpe, 1995).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-12-3-5-13(6-4-12)21-16-10-25-19(24)18(16)15(9-17(21)23)11-1-7-14(22)8-2-11/h1-8,15,22H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVLWSIZOKVOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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